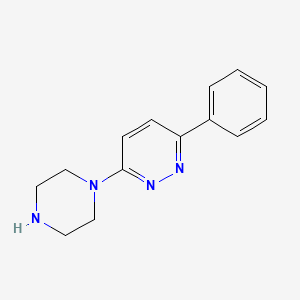

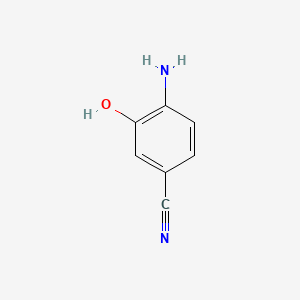

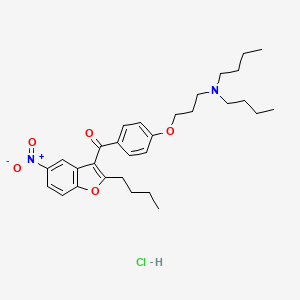

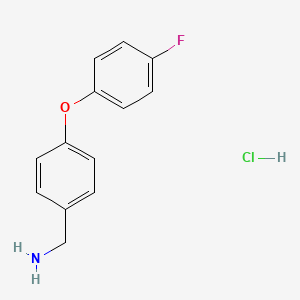

![molecular formula C14H8N4O2 B1279339 2-(7H-吡咯并[2,3-d]嘧啶-4-基)异吲哚啉-1,3-二酮 CAS No. 741686-49-7](/img/structure/B1279339.png)

2-(7H-吡咯并[2,3-d]嘧啶-4-基)异吲哚啉-1,3-二酮

描述

The compound 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is a heterocyclic compound that appears to be related to the pyrrolopyrimidine family. This family of compounds is known for its diverse biological activities, including potential antiviral properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related structures and their synthesis, properties, and biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the formation of pyrrolopyrimidine scaffolds. For instance, the preparation of N-(pyrrol-1-yl)maleimide and its isomers involves key intermediates that are structurally related to the compound of interest . The synthesis typically requires careful control of reaction conditions and the use of specific reagents to ensure the correct formation of the desired heterocyclic framework. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is another method used to obtain libraries of compounds with pyrrolopyrimidine scaffolds, indicating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of a key intermediate in the synthesis of N-(pyrrol-1-yl)maleimide was determined and found to have a triclinic crystal system . This level of structural detail is crucial for understanding the molecular geometry and potential reactive sites of the compound, which in turn can influence its chemical behavior and biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyrimidine derivatives is influenced by the nature of their substituents and the electronic properties of the core structure. The compounds can participate in various chemical reactions, which can be utilized to further modify the structure and enhance its biological activity. For instance, the CuAAC reaction is a key step in the synthesis of pyrrolopyrimidine derivatives with potential anti-HIV activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives are determined by their molecular structure. The presence of heteroatoms, such as nitrogen in the pyrrolopyrimidine ring, can affect properties like solubility, melting point, and stability. The compounds synthesized in the studies, such as the 5,7-diaryl derivatives, were characterized using UV, IR, 1H NMR, 13C NMR, mass spectral data, and elemental analyses to confirm their structures and understand their properties .

科学研究应用

光物理性质和 pH 传感应用

- 光物理性质:异吲哚啉-1,3-二酮衍生物表现出固态荧光和正溶剂致变色性,这使得它们在光物理研究中很有用 (Yan 等,2017)。

- pH 传感:这些衍生物可以充当比色 pH 传感器,因为在氮原子处质子化后颜色会发生显着变化,这表明在开发新型 pH 传感器和逻辑门中的应用 (Yan 等,2017)。

酪氨酸酶抑制和抗氧化性能

- 酪氨酸酶抑制:某些异吲哚啉-1,3-二酮衍生物显示出抑制酪氨酸酶的潜力,酪氨酸酶是黑色素生成中涉及的酶,表明在皮肤病学或化妆品中的应用 (Then 等,2018)。

- 抗氧化性能:这些衍生物还表现出抗氧化活性,这在制药和营养应用中可能是相关的 (Then 等,2018)。

抗菌活性

- 广谱抗菌活性:一些异吲哚啉-1,3-二酮衍生物对各种细菌菌株表现出显着的抗菌性能,表明它们在开发新型抗菌剂中的潜力 (Lamie,2008)。

光学和晶体结构分析

- 光学性质:已发现异吲哚啉-1,3-二酮衍生物在紫外、可见光和近红外区域具有良好的透明性,表明它们在非线性光学 (NLO) 器件等光学应用中的用途 (Prathap 等,2017)。

- 晶体结构和 Hirshfeld 表面分析:这些化合物提供了对分子间相互作用的宝贵见解,这在晶体学和材料科学中很有用 (Prathap 等,2017)。

金属离子检测的化学传感器

- 金属离子传感:异吲哚啉-1,3-二酮衍生物可以作为化学传感器,用于检测水性介质中的金属离子,如 Cu(II),这在环境监测和分析化学中很重要 (Patil 等,2019)。

衍生物的合成和抗菌活性

- 新型衍生物的合成:具有潜在抗菌活性的异吲哚啉-1,3-二酮衍生物的新型合成方法为药物发现和药物研究提供了途径 (Ghabbour & Qabeel,2016)。

未来方向

The future directions for research on “2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione” could involve further exploration of its synthesis, properties, and potential applications. The development of related compounds with improved FLT3 and CDK inhibition could also be a promising area of research .

属性

IUPAC Name |

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O2/c19-13-8-3-1-2-4-9(8)14(20)18(13)12-10-5-6-15-11(10)16-7-17-12/h1-7H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYAPIRTBKWOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438644 | |

| Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione | |

CAS RN |

741686-49-7 | |

| Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。